molecular formula C8H9BrN2O B1444381 1-(5-Bromopyridin-2-yl)azetidin-3-ol CAS No. 1339319-85-5

1-(5-Bromopyridin-2-yl)azetidin-3-ol

Cat. No. B1444381
M. Wt: 229.07 g/mol
InChI Key: GVBCECQUXJWZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Bromopyridin-2-yl)azetidin-3-ol” is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 . This compound is used in research .


Molecular Structure Analysis

The InChI code for “1-(5-Bromopyridin-2-yl)azetidin-3-ol” is 1S/C8H8BrFN2O/c9-5-1-7(10)8(11-2-5)12-3-6(13)4-12/h1-2,6,13H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Bromopyridin-2-yl)azetidin-3-ol” include a molecular weight of 229.07 . The compound is in powder form . Unfortunately, the boiling point and other physical properties are not specified in the available data.

Scientific Research Applications

  • Antibacterial and Antifungal Properties : A synthesized derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, showed acceptable antibacterial and antifungal activity (B. G. Rao, A. Prasad, P. Rao, 2013).

  • Reactivity and Novel Synthesis : The reactivity of certain derivatives has been evaluated, leading to novel synthesis methods for 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols (M. D’hooghe, Stijn Dekeukeleire, N. de Kimpe, 2008).

  • Structure-Activity Relationships in Antibacterial Agents : Certain azetidinylquinolones, containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety, have been synthesized to determine the effects of chirality on potency and efficacy as antibacterial agents (J. Frigola, D. Vañó, A. Torrens, A. Gómez-Gomar, E. Ortega, S. García‐Granda, 1995).

  • Synthesis of Azetidinone Derivatives : New azetidinone derivatives have been synthesized and displayed significant activity against bacteria and fungi (P. Mohite, V. Bhaskar, 2011).

  • Ligand for Nicotinic Receptors : 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, was synthesized (F. Karimi, B. Långström, 2002).

  • Glycosidase Inhibitory Activity : Certain azetidine iminosugars synthesized from d-glucose exhibited significant inhibitory activity against amyloglucosidase (Pravin P. Lawande, V. A. Sontakke, Roopa J. Nair, Ayesha Khan, S. Sabharwal, V. Shinde, 2015).

  • Antimicrobial, Antimycobacterial, and Cytotoxic Activities : Synthesized azetidinone and thiazolidinone moieties linked to the indole nucleus showed excellent antimicrobial, antimycobacterial, and cytotoxic activities (A. R. Saundane, Prabhaker Walmik, 2013).

  • Antimicrobial Screening of New Azetidin-2-ones : A new series of azetidinones synthesized from 5-Ethyl Pyridine-2-ethanol showed effectiveness against various bacterial and fungal species (N. Patel, H. Patel, Faiyazalam M. Shaikh, D. Rajani, 2014).

Safety And Hazards

The safety information for “1-(5-Bromopyridin-2-yl)azetidin-3-ol” indicates that it has some hazards associated with it. The GHS pictogram indicates a warning signal . The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

properties

IUPAC Name

1-(5-bromopyridin-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-1-2-8(10-3-6)11-4-7(12)5-11/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBCECQUXJWZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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